3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinazolinones are characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. This specific compound features a difluorophenyl group and a mercapto group, which enhance its reactivity and potential biological activity. The classification of this compound falls under heterocyclic compounds, specifically those containing sulfur and fluorine substituents.
The synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can be achieved through various methods typically involving the reaction of anthranilic acid derivatives with suitable electrophiles. One common approach involves the following steps:
The molecular structure of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can be analyzed using various spectroscopic techniques:
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by varying conditions such as pH, temperature, and solvent choice .
The mechanism of action for compounds like 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is often linked to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance:
Studies suggest that these compounds interact with target proteins through hydrogen bonding and hydrophobic interactions, altering their function and leading to therapeutic effects .
The physical and chemical properties of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
The applications of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one span various fields:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry due to their bicyclic structure, which consists of a benzene ring fused to a pyrimidin-4(3H)-one ring. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking [7] [10]. The significance of this scaffold is evidenced by its presence in over 200 natural products and numerous clinically approved drugs [4]. For instance, the quinazoline-based drugs gefitinib, erlotinib, and lapatinib are potent tyrosine kinase inhibitors used in oncology, targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways [5] [7].
Structural modifications at positions 2, 3, and 6 of the quinazolinone nucleus significantly influence pharmacological activity. The 2-mercapto substitution (e.g., 2-SH group) enhances antimicrobial and antitumor activities by facilitating hydrogen bonding with target enzymes, while N3-aryl substitutions improve metabolic stability and target affinity [2] [8]. Studies demonstrate that 6-halogenated derivatives (e.g., 6-Cl or 6-F) exhibit amplified cytotoxicity against cancer cell lines, with IC50 values up to 30-fold lower than non-halogenated analogs [5].
Table 1: Clinically Relevant Quinazolinone-Based Drugs and Their Targets
Drug Name | Biological Target | Therapeutic Application |
---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer |
Erlotinib | EGFR tyrosine kinase | Pancreatic cancer |
Lapatinib | EGFR/HER2 tyrosine kinases | Breast cancer |
Prazosin | α1-adrenergic receptor | Hypertension |
Doxazosin | α1-adrenergic receptor | Hypertension |
Fluorination of quinazolinone derivatives profoundly enhances their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine atoms—particularly at ortho and para positions of the N3-phenyl ring—improves membrane permeability, metabolic stability, and target binding affinity due to fluorine’s high electronegativity, small atomic radius, and lipophilicity [2] [6]. Difluoro-substituted derivatives exhibit superior antibacterial efficacy against Gram-positive strains (e.g., Staphylococcus aureus) compared to non-fluorinated analogs, attributed to enhanced penetration through bacterial cell walls [2] [3].
Fluorine substituents also influence electronic properties, modulating the compound’s pKa and redox potential. For instance, the electron-withdrawing effect of ortho-fluorine stabilizes the thione tautomer in 2-mercaptoquinazolin-4-ones, enhancing hydrogen-bond-donating capacity [3] . This effect is critical for enzyme inhibition, as observed in fluorinated quinazolinones that disrupt ATP-binding sites in tyrosine kinases [5] [7]. Comparative studies show that 2,4-difluoro substitution maximizes these benefits while minimizing steric hindrance, making it a preferred pattern for optimizing anticancer and antimicrobial activities [3] [6].
The compound 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 19062-31-8) features a quinazolin-4-one core substituted at N3 with a 2,4-difluorophenyl group and at C2 with a mercapto (-SH) group. Its molecular formula is C14H8F2N2OS, with a molecular weight of 290.29 g/mol [3]. The systematic IUPAC name is 3-(2,4-Difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Table 2: Physicochemical Properties of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
Property | Value | Experimental Method |
---|---|---|
Molecular Weight | 290.29 g/mol | Calculated |
Melting Point | 292°C | Not specified |
Boiling Point | 419.4 ± 55.0 °C (Predicted) | QSPR modeling |
Density | 1.53 ± 0.1 g/cm³ (Predicted) | Computational estimation |
pKa | 10.29 ± 0.20 (Predicted) | Spectrophotometric analysis |
LogP (Partition Coefficient) | 3.2 (Estimated) | Computational modeling |
The compound exists predominantly in the thione tautomeric form (2-sulfanylidene) in solid and solution states, stabilized by intramolecular resonance and hydrogen bonding [8] . This tautomerization enhances its ability to act as a hydrogen-bond donor, crucial for interacting with biological targets like enzymes or DNA. The difluorophenyl ring adopts a near-perpendicular orientation relative to the quinazolinone plane, minimizing steric clash while allowing π-π interactions with aromatic residues in binding pockets [3] [6].
Synthetically, this derivative is accessible via:
The compound’s stability under physiological conditions and moderate solubility in polar organic solvents (e.g., DMSO, ethanol) facilitate its application in in vitro pharmacological assays [3] . Predicted pharmacokinetic parameters indicate high membrane permeability (LogP ≈ 3.2) and moderate plasma protein binding, aligning with its observed antimicrobial and antitumor activities [2] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1